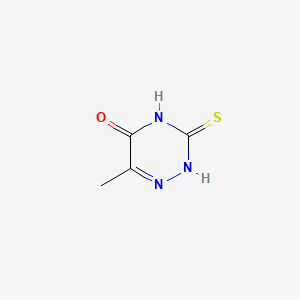

6-Aza-2-thiothymine

概要

説明

準備方法

合成経路と反応条件: 6-アザ-2-チオチミンの合成は、通常、適切な前駆体を制御された条件下で反応させることを含みます。 一般的な方法の1つは、3-メルカプト-6-メチル-1,2,4-トリアジン-5(2H)-オン の環化です 。 反応条件には、水や蟻酸などの溶媒の使用が含まれ、反応は目的の生成物の形成を促進するために高温で行われます .

工業的製造方法: 6-アザ-2-チオチミンの工業的製造には、同様の合成経路がより大規模に使用される場合があります。 このプロセスは、収率と純度が最適化されており、最終生成物が必要な仕様を満たすように、再結晶やクロマトグラフィーなどの追加の精製工程が含まれる場合があります .

化学反応の分析

反応の種類: 6-アザ-2-チオチミンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、チオールやトリアジンなどの官能基の存在によって影響を受けます .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、6-アザ-2-チオチミンを酸化できます.

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成される場合があり、還元によりチオールまたはアミンが生成される場合があります .

科学研究への応用

6-アザ-2-チオチミンは、科学研究において幅広い用途があります。

科学的研究の応用

Protein Detection

One of the notable applications of 6-Aza-2-thiothymine is in the development of sensitive methods for protein detection. A study demonstrated that gold nanoclusters capped with this compound (referred to as ATT-AuNCs) exhibit significant fluorescence enhancement when interacting with proteins. This property allows for the sensitive quantification of total protein concentrations in biological samples, such as human serum and plasma.

Case Study: Fluorescence Enhancement Mechanism

- Methodology : The interaction between ATT-AuNCs and proteins was investigated, revealing a dramatic increase in fluorescence intensity.

- Results : The proposed method yielded results comparable to the classical bicinchoninic acid (BCA) method, with recovery rates ranging from 104% to 112% for bovine serum albumin (BSA) in human plasma samples.

| Sample | Proposed Method (mg/mL) | BCA Method (mg/mL) |

|---|---|---|

| 1 | 59.15 ± 0.82 | 61.25 ± 2.78 |

| 2 | 65.28 ± 1.63 | 64.86 ± 1.96 |

| 3 | 64.81 ± 1.45 | 65.02 ± 0.52 |

| 4 | 70.56 ± 0.48 | 71.74 ± 1.93 |

This method not only enhances sensitivity but also provides a feasible approach for detecting proteins in complex biological matrices .

Antimicrobial Applications

This compound has also been explored as a component of antimicrobial agents, particularly against multidrug-resistant bacteria such as Escherichia coli. The compound's incorporation into gold nanoclusters has shown promising results in overcoming antibiotic resistance.

Case Study: Antimicrobial Efficacy

- Mechanism : The ATT-AuNCs permeabilize bacterial cell membranes by binding with bivalent cations, leading to the generation of reactive oxygen species that induce cellular damage.

- Results : The study indicated that these nanoclusters effectively eradicate multidrug-resistant E. coli, demonstrating their potential as long-term antibacterial agents.

The ability of ATT-AuNCs to compromise cell membranes and induce DNA damage highlights their significance in developing new antimicrobial strategies .

Antiviral Research

Research into the antiviral properties of derivatives of this compound has yielded interesting findings, particularly against RNA viruses such as Zika virus and human respiratory syncytial virus.

Case Study: Antiviral Activity

- Compounds Tested : Various nucleoside derivatives derived from this compound were synthesized and screened for antiviral activity.

- Results : The derivatives exhibited moderate antiviral activity, with specific compounds showing effective inhibition against Zika virus (EC50 = 3.2 µM) and human respiratory syncytial virus (EC50 = 5.2 µM).

This research emphasizes the potential of modifying the structure of this compound to enhance its antiviral properties, paving the way for future drug development .

作用機序

6-アザ-2-チオチミンの作用機序は、生物学的システム内の分子標的や経路との相互作用に関与しています。 たとえば、金ナノクラスターの形成に使用される場合、この化合物は安定化剤として作用し、ナノクラスターのフォトルミネッセンス特性を向上させます 。 この相互作用は、6-アザ-2-チオチミンの独自の電子構造によって促進され、金原子に効果的に結合してその挙動に影響を与えることができます .

類似化合物の比較

6-アザ-2-チオチミンは、次のような他の類似化合物と比較できます。

- 2-チオ-6-アザチミン

- 1,2,4-トリアジン-5(2H)-オン、3,4-ジヒドロ-6-メチル-3-チオキソ-

- 6-メチル-3-チオキソ-5-オキソ-2,3,4,5-テトラヒドロ-1,2,4-トリアジン

- 3-メルカプト-6-メチル-1,2,4-トリアジン-5(2H)-オン

これらの化合物は、6-アザ-2-チオチミンと構造的に類似していますが、化学反応性や用途が異なる場合があります。

類似化合物との比較

6-AZA-2-THIOTHYMINE can be compared with other similar compounds, such as:

- 2-Thio-6-azathymine

- 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-6-methyl-3-thioxo-

- 6-Methyl-3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazine

- 3-Mercapto-6-methyl-1,2,4-triazin-5(2H)-one

These compounds share structural similarities with this compound but may differ in their chemical reactivity and applications.

生物活性

6-Aza-2-thiothymine is a modified nucleobase derived from thymine, characterized by the incorporation of a sulfur atom and an azole group. Its chemical formula is C₄H₅N₃OS, with a molecular weight of approximately 145.16 g/mol. This compound has garnered attention in various fields including mass spectrometry, photodynamic therapy, and as a potential antiviral agent. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

This compound is synthesized through various methods that allow for different purity and yield levels. Its unique structure imparts distinct electronic properties that are crucial for its biological interactions. The compound serves as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, facilitating the analysis of complex biomolecules such as glycans .

Interaction with DNA

Research indicates that this compound exhibits significant interactions with DNA, potentially influencing nucleic acid processes. It forms stable complexes with DNA, suggesting its capability to interfere with DNA replication and transcription mechanisms. This property positions it as a candidate for further investigation in therapeutic applications targeting viral infections or cancer .

Antiviral Properties

The antiviral potential of this compound has been explored in various studies. For instance, derivatives of 6-aza-pyrimidines have shown activity against several viruses, including Zika virus and human adenovirus. The mechanism of action appears to involve inhibition of viral replication through interference with RNA synthesis .

| Compound | Virus Targeted | EC50 (μM) |

|---|---|---|

| This compound | Zika Virus | 24 |

| 6-Azauridine | Human Adenovirus | Not specified |

| 6-Azauridine | Chikungunya Virus | Not specified |

Photosensitizing Properties

In addition to its nucleic acid interactions, this compound has been studied for its photosensitizing abilities. When incorporated into gold nanoclusters, it enhances fluorescence properties significantly, making it useful for protein detection in biological samples such as serum and cell extracts . This characteristic opens avenues for applications in photodynamic therapy where targeted light exposure can activate the compound to exert therapeutic effects.

Study on Protein Detection

A notable study demonstrated the application of this compound-capped gold nanoclusters for protein detection. The research highlighted the compound's ability to enhance photoluminescence significantly, allowing for sensitive quantification of protein concentrations in real samples. The results were comparable to traditional methods, indicating its potential utility in clinical diagnostics .

Antibacterial Activity

Recent investigations have also reported the antibacterial properties of this compound when used in conjunction with gold nanoclusters. These nanoclusters exhibited robust antibacterial activity against various pathogens, suggesting that this compound could be developed into a novel antibacterial agent .

特性

IUPAC Name |

6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOPQOSBROLOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210473 | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-76-9 | |

| Record name | 6-Aza-2-thiothymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thio-6-azathymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 615-76-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thio-6-azathymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIO-6-AZATHYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Aza-2-thiothymine (ATT) has the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. []

A: Researchers frequently employ infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR), and mass spectrometry (MS) techniques to analyze ATT. These methods provide insights into its vibrational modes, electronic environment, and fragmentation patterns. [, , ] , ,

A: Yes, ATT is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing oligonucleotides, glycoproteins, and phospholipids. [, , , ] , , ,

A: The effectiveness of ATT as a MALDI matrix is influenced by the laser wavelength used. Research indicates that optimal results are not always achieved when the laser wavelength perfectly matches the peak UV absorption of ATT in its solid state. This suggests a potential change in the ionization mechanism at different wavelengths. []

A: ATT can act as a stabilizing ligand for gold nanoclusters (AuNCs). This interaction influences the photoluminescent properties of AuNCs, making them valuable in applications like bioimaging and sensing. [, , , ] , , ,

A: Research suggests that ATT-capped gold nanoclusters (ATT-AuNCs) exhibit promising antibacterial activity against multidrug-resistant Escherichia coli bacteria. These nanoclusters can disrupt bacterial cell membranes, damage DNA, and upregulate pro-oxidative genes within the bacteria. []

A: Density Functional Theory (DFT) calculations are employed to predict ATT's IR spectra and understand its electronic structure and hydrogen bonding patterns. These computational methods complement experimental findings and aid in interpreting spectroscopic data. [, ] ,

A: The presence of both sulfur and aza substitution in ATT, compared to thymine, significantly impacts its excited-state dynamics. These substitutions lead to efficient intersystem crossing and singlet oxygen production, making ATT a potential candidate for phototherapeutic applications. []

A: ATT is commonly dissolved in volatile solvents like acetonitrile, methanol, or mixtures thereof, often with additives like ammonium citrate to enhance ionization efficiency. The choice of solvent can impact the quality of the mass spectra obtained. [, , ] , ,

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。